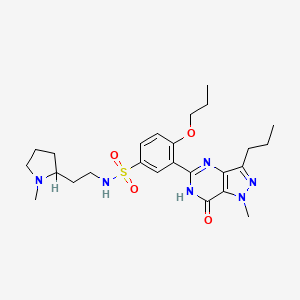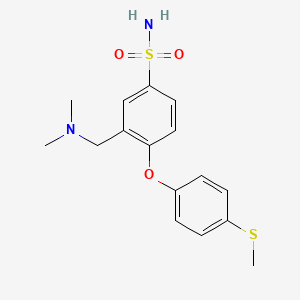
N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide
Descripción general
Descripción
Y 27152 is a biochemical.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds structurally related to N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide have been explored in various studies. For instance, the research on silylated derivatives of N-(2-hydroxyphenyl)acetamide discusses the synthesis via reactions involving chlorotrimethylsilane, leading to compounds with potential utility in pharmaceutical development (Nikonov et al., 2016). Similarly, chemoselective acetylation processes for 2-aminophenol to N-(2-hydroxyphenyl)acetamide have been optimized, showcasing the relevance of such structural motifs in synthesizing bioactive molecules (Magadum & Yadav, 2018).
Bioactive Compound Synthesis
Several studies focus on the synthesis and biological activity of compounds related to the target chemical structure. For example, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, showcasing the creation of molecules with potential enzyme inhibitory activity, indicates the broader applicability of related compounds in medicinal chemistry (Siddiqui et al., 2013).
Advanced Material Development
Research into the ring-opening polymerization of specific dioxan-diones derived from amino acids points to applications beyond pharmaceuticals, such as in material science for the development of biodegradable polymers (Boullay et al., 2010). These methodologies underscore the versatility of compounds with acetamide groups in creating advanced materials.
Environmental and Analytical Applications
The use of specific probes for sensitive detection of carbonyl compounds in environmental samples illustrates the application of related chemical structures in environmental sciences and analytical chemistry (Houdier et al., 2000). This research highlights the role of such compounds in environmental monitoring and analysis.
Mecanismo De Acción
Target of Action
The primary target of Y-27152 is the Potassium (K+) channel , specifically the KATP (Kir6) channel . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes including maintaining resting membrane potential and controlling cell volume.
Mode of Action
Y-27152 acts as a K+ channel opener . It binds to and opens the KATP (Kir6) channels, allowing more potassium ions to flow out of the cell. This hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential. This mechanism is particularly important in the regulation of vascular tone and insulin secretion.
Biochemical Pathways
The opening of K+ channels by Y-27152 affects several biochemical pathways. The increased efflux of potassium ions can lead to the hyperpolarization of the cell membrane, which can inhibit the activity of voltage-gated calcium channels. This can reduce the influx of calcium ions into the cell, affecting pathways that are regulated by intracellular calcium levels .
Pharmacokinetics
Y-27152 is a prodrug of the KATP (Kir6) channel opener Y-26763 . It is orally active and has a long duration of action . In a study, single oral doses of 0.1, 0.25, 0.5, 0.75, and 1.0 mg of Y-27152 were given to healthy volunteers . The peak concentration and area under the plasma concentration-time curve of the main active metabolite (Y-26763; M1) increased in parallel with dosage .
Result of Action
The action of Y-27152 leads to several molecular and cellular effects. It has been shown to have antihypertensive effects in hypertensive rats and dogs in a conscious state . It lowers blood pressure with a slow onset and long duration of action and has only a minimal effect on heart rate .
Action Environment
The action, efficacy, and stability of Y-27152 can be influenced by various environmental factors. For instance, the presence of food can result in a small but significant decrease in the peak concentration and area under the plasma concentration-time curve of the main active metabolite
Propiedades
IUPAC Name |
N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)23(26-13-15-7-5-4-6-8-15)19-17-11-16(12-22)9-10-18(17)27-21(2,3)20(19)25/h4-11,19-20,25H,13H2,1-3H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUXPCCELGMFC-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925883 | |
| Record name | N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide | |
CAS RN |
127408-30-4 | |
| Record name | N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-(phenylmethoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127408-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Benzyloxy)-N-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethylchroman-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Y-27152 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XM5F7WR44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide](/img/structure/B1683361.png)
![18-Hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1683362.png)



![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)
![2-[[4-(3,4-Dichlorophenyl)thiazol-2-yl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B1683368.png)



![(2s)-5-Amino-2-[(1-Propyl-1h-Imidazol-4-Yl)methyl]pentanoic Acid](/img/structure/B1683374.png)

![3-O-ethyl 5-O-methyl 2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1683382.png)
![Methanesulfonamide, N-[4-[1-hydroxy-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl]phenyl]-](/img/structure/B1683384.png)